cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate
Description
The compound cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate is a bicyclic pyrrolidine derivative with a stereospecific configuration. It features a cyclopenta[c]pyrrole core, a tert-butyl carbamate group, and an oxalate counterion. This structure enhances solubility and stability compared to its free base form.
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;3-1(4)2(5)6/h8-10H,4-7,13H2,1-3H3;(H,3,4)(H,5,6)/t8-,9+,10?; |
InChI Key |
LHWVHRJMOOCMKR-CVLICLBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate typically involves:
- Construction of the hexahydrocyclopenta[c]pyrrole bicyclic ring system
- Introduction of the amino group at the 5-position with control over stereochemistry
- Protection of the carboxyl group as a tert-butyl ester to facilitate handling and purification
- Formation of the oxalate salt to improve compound properties for pharmaceutical use
Key Synthetic Steps
Based on patent literature and organic process research:
Cyclization and Ring Formation:
Starting from appropriate cyclopentane derivatives, ring closure to form the bicyclic hexahydrocyclopenta[c]pyrrole core is achieved via intramolecular cyclization reactions. These may involve amine nucleophiles reacting with activated carbonyl intermediates.Amino Group Introduction:
The amino substituent at the 5-position is introduced either by reductive amination or nucleophilic substitution on a suitable precursor, ensuring the cis stereochemical configuration (3aR,6aS). The stereochemical outcome is controlled by the choice of reagents and reaction conditions.Esterification:
The carboxylic acid group is protected as a tert-butyl ester, typically by reaction with tert-butanol under acidic conditions or via tert-butyl chloroformate reagents, facilitating purification and stability.Salt Formation (Oxalate):
The free amine is converted to its oxalate salt by treatment with oxalic acid, enhancing solubility and crystallinity, which is beneficial for pharmaceutical formulation.
Representative Preparation Example
A reported preparation (from an organic process research article) for a closely related compound, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, which is a precursor or analog, involves:
- Purification by crystallization to yield a white solid with 67% isolated yield
- Characterization by NMR, IR, and mass spectrometry confirming the structure and purity (98.5% by HPLC)
- Use of gradient HPLC methods for purity assessment (mobile phases with trifluoroacetic acid in water and acetonitrile)
This method underscores the importance of stereochemical control and purification in the preparation process.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | Intramolecular amine-carbonyl reaction | Formation of bicyclic hexahydrocyclopenta[c]pyrrole core with stereocontrol |
| Amino Group Introduction | Reductive amination or nucleophilic substitution | Introduction of amino group at 5-position, cis stereochemistry maintained |
| Esterification | tert-Butanol or tert-butyl chloroformate, acidic catalyst | Protection of carboxyl as tert-butyl ester |
| Salt Formation | Oxalic acid | Formation of oxalate salt, improving solubility and stability |
| Purification | Crystallization, HPLC | High purity (>98%), confirmation by NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Structural Differences: Replaces the 5-amino group with a ketone (oxo) group.
- Physicochemical Properties: Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol LogP: 1.23 (indicating moderate lipophilicity) Solubility: Limited in aqueous media due to the absence of ionic character .
- Synthesis : Synthesized via cyclization and tert-butyl carbamate protection, with a reported purity of 98.5% and melting point of 70–71°C .
- Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and eye irritant (Category 2A) .
cis-2-Cbz-Hexahydropyrrolo[3,4-c]pyrrole (CAS N/A)
- Structural Differences : Incorporates a benzyl (Cbz) protecting group instead of tert-butyl and lacks the cyclopenta ring.
- Physicochemical Properties :
- Applications : Used in peptide mimetics and as a scaffold for drug discovery.
tert-Butyl (3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Derivatives
Data Table: Key Properties of Target Compound and Analogs
*Estimated based on oxalic acid (C₂H₂O₄) addition.
†Predicted using PubChem tools .
Biological Activity
Introduction
Cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.32 g/mol
- CAS Number : 1810070-12-2
The biological activity of this compound primarily involves interactions with various biological targets:
- Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, which may influence neurological pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, leading to altered physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : Studies have suggested that it may possess antidepressant properties by affecting serotonin and norepinephrine levels in the brain.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress and apoptosis.
Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated increased levels of serotonin and norepinephrine in the prefrontal cortex, suggesting a mechanism similar to that of traditional antidepressants.
Study 2: Neuroprotection
In vitro studies using neuronal cell cultures showed that the compound provided protection against glutamate-induced toxicity. This protective effect was attributed to its ability to reduce reactive oxygen species (ROS) and enhance mitochondrial function.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safe handling practices for cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant Category 2A) .
- Ventilation : Employ local exhaust ventilation to minimize dust/aerosol formation during weighing or synthesis .
- Storage : Store in airtight containers at ≤28°C in a dry environment to prevent degradation or hygroscopic absorption .
- First Aid : For accidental exposure, flush eyes with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. What synthetic methodologies are commonly employed for preparing cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate?
- Methodological Answer :
- Core Synthesis : The parent hexahydrocyclopenta[c]pyrrole scaffold is typically constructed via ring-closing metathesis or cycloaddition reactions. The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
- Oxalate Salt Formation : The free amine is treated with oxalic acid in a polar aprotic solvent (e.g., THF or EtOAc) to precipitate the oxalate salt. Crystallization conditions (e.g., solvent polarity, cooling rate) must be optimized to ensure enantiomeric purity .
Q. How can researchers confirm the stereochemical integrity of the (3aR,6aS) configuration during synthesis and purification?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases to resolve enantiomers. Compare retention times to authentic standards .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for novel derivatives.
- Optical Rotation : Compare experimental [α]D values to literature data for analogous compounds (e.g., MFCD08235014, [α]D = +23.5° in CHCl₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize epimerization during synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at ≤0°C during Boc protection to prevent racemization of the amine .
- Solvent Selection : Use non-polar solvents (e.g., DCM) to stabilize transition states and reduce base-catalyzed epimerization.
- Monitoring : Employ real-time FTIR or inline NMR to detect intermediates prone to stereochemical inversion.
Q. What analytical strategies resolve contradictory data between theoretical and observed NMR spectra?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton/carbon signals, particularly for overlapping cyclopentane/pyrrolidine resonances.
- Computational Validation : Compare experimental spectra to DFT-calculated chemical shifts (e.g., using Gaussian or ADF software).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., trans-isomers or oxalate degradation products) that may distort NMR signals .
Q. How should stability under varying pH/temperature conditions be assessed for biological assays?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 4–9) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Kinetic Analysis : Calculate degradation rate constants (k) using the Arrhenius equation to predict shelf-life at 4°C or RT.
- Counterion Effects : Compare oxalate salt stability to other salts (e.g., HCl, TFA) to identify optimal formulations .
Q. What methodologies quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (ESI+) with a detection limit of 0.1% for diastereomers or des-Boc byproducts.
- NMR qNMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.
- Elemental Analysis : Verify stoichiometry of C, H, N to confirm purity (>98% for pharmacological studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
